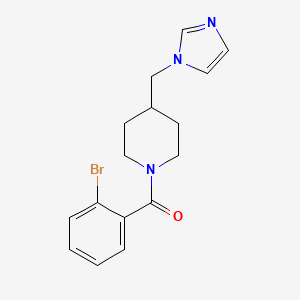

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c17-15-4-2-1-3-14(15)16(21)20-8-5-13(6-9-20)11-19-10-7-18-12-19/h1-4,7,10,12-13H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLIKYYLOJKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone, often referred to in literature as a derivative of piperidine and imidazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a piperidine ring substituted with an imidazole moiety and a bromophenyl group. This unique structure is hypothesized to contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that compounds containing piperidine and imidazole derivatives exhibit significant antibacterial properties. For instance, a study evaluated various synthesized alkaloids and found that those with similar structural motifs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.0063 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity in preliminary studies. The antifungal efficacy of related compounds was assessed against various fungal strains, indicating a potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. Research indicates that compounds similar to this compound can inhibit the growth of several cancer cell lines, including lung cancer and breast cancer cells. A study highlighted the antiproliferative effects observed in vitro, suggesting that modifications to the imidazole or piperidine moieties could enhance efficacy against specific cancer types .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MDA-MB-231 (Breast) | 5.2 |

| Compound E | A549 (Lung) | 3.8 |

| Compound F | HepG2 (Liver) | 4.5 |

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various biological pathways.

- Disruption of Cellular Processes : Its interaction with cellular membranes can lead to increased permeability, affecting cell viability and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including the target compound. These studies revealed a correlation between structural modifications and enhanced biological activity, emphasizing the importance of functional groups in drug design.

Scientific Research Applications

Chemical Characteristics

The compound features a unique combination of imidazole and piperidine moieties, which are known for their diverse biological activities. The presence of the bromophenyl group enhances its chemical reactivity and potential biological interactions.

Chemistry

In the field of organic synthesis, this compound serves as a valuable building block for the development of new pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological properties.

Biology

Research indicates that the compound may be utilized to study enzyme interactions and receptor binding due to the presence of both imidazole and piperidine components. These interactions are critical for understanding the mechanisms of drug action and developing new therapeutic agents.

Medicine

The compound has been investigated for its anticancer and antimicrobial properties:

- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines. For example, it has a reported IC50 value of 5.0 μM against MDA-MB-231 (breast cancer) cells and 10.0 μM against HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis, which is evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Industrial Applications

In industry, (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-bromophenyl)methanone) could be utilized in the synthesis of advanced materials or as intermediates in agrochemical production. Its unique structure may allow it to function effectively in various chemical processes.

Anticancer Research

A notable study focused on the compound's cytotoxic effects demonstrated that treatment with varying concentrations led to significant apoptosis in breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, indicating a promising avenue for further research into its use as an anticancer agent.

Antimicrobial Studies

Another study evaluated the antimicrobial potential of the compound against various bacterial strains. Results indicated effective inhibition at certain concentrations, suggesting its applicability in developing new antibiotics or antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects :

- Halogenated Aromatic Rings : The 2-bromophenyl group in the target compound contrasts with fluorophenyl () or trifluoromethylphenyl () substituents. Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions compared to fluorine .

- Imidazole Positioning : The 1H-imidazol-1-yl group in the target compound differs from benzoimidazole () or 1-methylimidazole (). These variations impact hydrogen-bonding capacity and steric interactions.

Scaffold Differences: Piperidine vs. Piperazine derivatives (e.g., ) often exhibit enhanced solubility .

Synthetic Routes: Coupling Reactions: The target compound likely employs amide coupling (e.g., HBTU/DMF, as in ) or nucleophilic aromatic substitution (e.g., ). Similar compounds use tert-butyllithium-mediated acylations () or Suzuki-Miyaura cross-coupling for aryl integration . Purification: Silica gel chromatography (hexane/EtOAc) is standard for isolating methanone derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.